11-Oxomogroside IIA2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside IIA2 involves the extraction of mogrosides from the dried powder of Luo Han Guo fruit using solvents like ethanol . The complexities of the mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol, make the purification or synthesis challenging . Biotransformation methods, particularly enzymatic conversion, are often employed to convert mogrosides into specific compounds like this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Luo Han Guo fruit using carbon dioxide extraction, which is found to be the most efficient method for mogroside extraction . This method ensures high purity and yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 11-Oxomogroside IIA2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of mogrosides with altered functional groups, enhancing their biological activity and stability.
Scientific Research Applications
11-Oxomogroside IIA2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 11-Oxomogroside IIA2 involves its interaction with various molecular targets and pathways:
Antioxidation: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Blood Glucose Modulation: It enhances insulin sensitivity and regulates glucose metabolism by modulating key enzymes involved in glucose homeostasis.
Comparison with Similar Compounds
Mogroside V: Another mogroside with intense sweetness and similar health benefits.
Mogroside IV: Known for its antioxidative properties and use as a natural sweetener.
11-Oxomogroside IIA1: A closely related compound with similar structural features and biological activities.
Uniqueness: 11-Oxomogroside IIA2 stands out due to its specific structural modifications, which enhance its stability and biological activity compared to other mogrosides
Properties
Molecular Formula |
C42H70O14 |
---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |
InChI Key |
HDNXQUYFKKXCTG-BQDAFXFRSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
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